NPE-caged-HPTS chemical structure and properties
NPE-caged-HPTS chemical structure and properties
Chemical Structure, Photochemistry, and Experimental Application
Executive Summary
NPE-caged-HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid-8-1-(2-nitrophenyl)ethyl ether) represents a high-precision tool for spatiotemporal control of fluorescence and pH sensing. By masking the hydroxyl group of the fluorophore HPTS (Pyranine) with a photolabile 1-(2-nitrophenyl)ethyl (NPE) group, the molecule remains non-fluorescent and pH-insensitive until activated. Upon UV irradiation (~350–365 nm), the cage is cleaved within microseconds, regenerating the active fluorophore. This "dark-to-bright" transition allows researchers to define the exact starting point of a diffusion event, a mixing reaction, or a pH jump with sub-millisecond resolution, eliminating the dead-time artifacts common in stopped-flow or physical mixing experiments.
Part 1: Molecular Architecture & Physicochemical Properties
Structural Composition
The core of the molecule is HPTS (Pyranine), a polyanionic pyrene derivative. In its active state, HPTS acts as a photoacid; its hydroxyl proton (pKa ~7.3) dissociates in the excited state, resulting in high quantum yield green fluorescence.
In NPE-caged-HPTS , this critical hydroxyl proton is replaced by the NPE group via an ether linkage. This modification serves two functions:
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Fluorescence Quenching: The ether linkage prevents the formation of the pyranolate anion, effectively locking the molecule in a "dark" or significantly blue-shifted/dim state.
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pH Insensitivity: The caging group blocks proton exchange, rendering the probe blind to pH changes until photolysis occurs.
Comparative Properties Table
| Feature | NPE-Caged-HPTS (Inactive) | HPTS (Active/Uncaged) |
| Chemical Name | 8-(1-(2-nitrophenyl)ethoxy)pyrene-1,3,6-trisulfonate | 8-Hydroxypyrene-1,3,6-trisulfonate |
| Molecular Weight | ~673.53 g/mol (Trisodium salt) | 524.39 g/mol (Trisodium salt) |
| Solubility | High (Water/Buffer) due to 3x -SO3- groups | High (Water/Buffer) |
| Absorbance Max | ~260 nm (NPE), ~350-360 nm (Pyrene ether) | ~405 nm (Protonated), ~454 nm (Deprotonated) |
| Emission Max | Negligible / Weak Blue | ~511 nm (Green, intense) |
| pKa | N/A (Chemically blocked) | ~7.3 (Ground State) |
| Charge at pH 7.4 | -3 | -4 (Deprotonated) |
Part 2: Photochemistry & Uncaging Dynamics
Mechanism of Photolysis
The uncaging process follows a nitrobenzyl photolysis mechanism. Upon absorption of a UV photon, the NPE group undergoes an intramolecular redox reaction.
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Excitation: The nitro group is excited to a triplet state.
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Hydrogen Abstraction: The nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.
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Cleavage: The intermediate rearranges, cleaving the C-O ether bond.
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Release: Active HPTS is released along with the byproduct 2-nitrosoacetophenone.
Photolysis Pathway Diagram
The following diagram illustrates the transition from the "Dark" caged state to the "Bright" active state.
Caption: Photolytic cleavage pathway of NPE-caged-HPTS upon UV irradiation.
Part 3: Synthesis & Purification Protocol
Note: The synthesis of NPE-caged compounds often utilizes diazo chemistry, which poses explosion and toxicity hazards. All procedures must be performed in a fume hood with appropriate PPE.
Synthesis Route
The most efficient route involves the reaction of HPTS with 1-(2-nitrophenyl)diazoethane .
Reagents:
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HPTS (Trisodium salt)[1]
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Hydrazone precursor (Acetophenone hydrazone derivative)
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Manganese Dioxide (MnO2) or Silver Oxide (Ag2O) to generate the diazo species in situ.
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Solvent: Dry DMSO or DMF.
Protocol:
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Diazo Generation: Dissolve 1-(2-nitrophenyl)ethylhydrazone in chloroform. Treat with activated MnO2 for 30–60 minutes in the dark to generate 1-(2-nitrophenyl)diazoethane (deep red solution). Filter to remove MnO2.
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Coupling: Add the diazo solution dropwise to a stirred solution of HPTS in dry DMSO. The reaction is typically performed at room temperature under protection from light.
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Monitoring: Monitor reaction progress via TLC (Silica, n-butanol/acetic acid/water) or HPLC. The fluorescent HPTS spot will disappear/shift as the non-fluorescent ether forms.
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Quenching: Once conversion is maximal, quench excess diazo compound with a small amount of acetic acid.
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Precipitation: Precipitate the crude product by adding the reaction mixture to a large volume of cold acetone or ether.
Purification (Critical Step)
Unreacted HPTS is the major contaminant and will cause high background fluorescence.
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Method: Preparative HPLC (C18 Reverse Phase).
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Mobile Phase: Water/Acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA) or Triethylammonium acetate (TEAA).
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Detection: Monitor Absorbance at 260 nm (NPE) and 450 nm (HPTS). Collect the peak that absorbs at 260 nm but has minimal 450 nm absorbance.
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Lyophilization: Freeze-dry the collected fractions in the dark.
Part 4: Experimental Application: Vesicle Leakage & Mixing
One of the most powerful applications of NPE-caged-HPTS is in studying membrane permeability and fusion without the "dead time" of mixing.
Protocol: Light-Triggered Internal Fluorescence
This assay measures the integrity of a liposome or the diffusion of protons into it.
Workflow:
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Encapsulation: Prepare liposomes (e.g., POPC/Cholesterol) in a buffer containing 1–5 mM NPE-caged-HPTS.
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Purification: Remove unencapsulated caged dye via Size Exclusion Chromatography (Sepharose CL-4B) or dialysis.
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Quality Check: The purified liposome suspension should exhibit very low fluorescence.
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Experiment Setup: Place liposomes in a fluorometer cuvette (Ex 450 nm / Em 511 nm).
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Baseline: Record emission for 30 seconds (should be near zero).
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Uncaging (The Trigger): Flash irradiate the sample with a UV LED (365 nm) or a Xenon flash lamp for 100–500 ms.
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Result: A step-change in fluorescence occurs as HPTS is regenerated inside the vesicle.
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Measurement:
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For Leakage: If the membrane is permeable, the dye may leak out (dilution effect) or quenchers (like DPX) may enter.
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For pH Sensing: If the external pH is different from the internal pH, the regenerated HPTS will immediately report the internal pH.
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Experimental Workflow Diagram
Caption: Workflow for utilizing NPE-caged-HPTS in liposomal assays.
Part 5: Troubleshooting & Stability
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Spontaneous Hydrolysis: NPE esters are relatively stable, but prolonged storage in aqueous solution at room temperature can lead to slow hydrolysis. Store lyophilized powder at -20°C in the dark.
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Incomplete Uncaging: If the fluorescence signal is lower than expected, the UV intensity may be insufficient, or the inner filter effect (absorption by the liposomes themselves) may be shielding the dye. Calibrate the UV dose using a standard curve of free HPTS.
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Byproduct Toxicity: The nitrosoacetophenone byproduct is reactive and can interact with thiol groups on proteins. If using in a protein-rich environment, include a scavenger like DTT or Glutathione (if compatible with the assay) to quench the byproduct.
References
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Jena Bioscience. NPE-caged-ATP and General Caging Chemistry. Available at: [Link][1][2][3][4][5][6][7]
- Barth, A., & Corrie, J. E. (2002). Characterization of the kinetics of proton release from caged sulfate. Biophysical Journal.
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Agmo Hernández, V., et al. (2021).[8] Avoiding artifacts in liposome leakage measurements. Journal of Liposome Research.[8] Available at: [Link]
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Avnir, Y., & Barenholz, Y. (2005).[7] pH determination by pyranine: Medium-related artifacts and their correction. Analytical Biochemistry.[7] (Fundamental HPTS properties).
Sources
- 1. 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt [HPTS] *CAS 6358-69-6* | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 5. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
